![molecular formula C14H20F6N2O5 B2971930 7-(Oxetan-3-yl)-2,7-diazaspiro[3.5]nonane bis(trifluoroacetic acid) CAS No. 2230800-02-7](/img/structure/B2971930.png)

7-(Oxetan-3-yl)-2,7-diazaspiro[3.5]nonane bis(trifluoroacetic acid)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

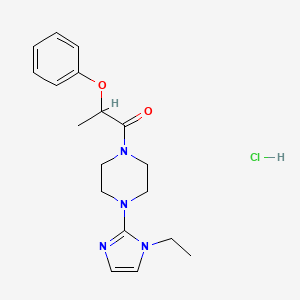

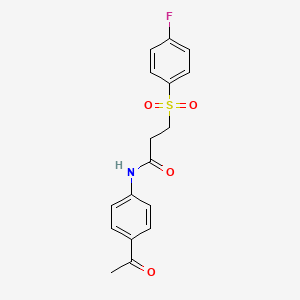

The compound “7-(Oxetan-3-yl)-2,7-diazaspiro[3.5]nonane bis(trifluoroacetic acid)” is a salt with a molecular weight of 354.25 . Its IUPAC name is 1,7-diazaspiro [3.5]nonane bis (2,2,2-trifluoroacetate) .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H14N2.2C2HF3O2/c1-4-8-5-2-7(1)3-6-9-7;23-2(4,5)1(6)7/h8-9H,1-6H2;2(H,6,7) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique

Synthesis of Spirocyclic Oxetanes

This compound is used in the synthesis of spirocyclic oxetanes, including 2-oxa-6-azaspiro [3.3]heptane . These spirocyclic oxetanes are then converted into o-cycloalkylaminoacetanilides for oxidative cyclizations .

Ring-Fused Benzimidazole Production

The expanded spirocyclic oxetane successfully gave the [1,2- a] ring-fused benzimidazole . This process is part of a new synthesis method for 2-oxa-7-azaspiro [3.5]nonane .

Drug Discovery

Spirocyclic oxetanes such as 2-oxa-6-azaspiro [3.3]heptane and 2-oxa-7-azaspiro [3.5]nonane were proposed as valuable structural alternatives to ubiquitous morpholine in medicinal chemistry . They are used in drug discovery projects that demand a substituent that enables higher binding affinities to the NAD (P)H:quinone oxidoreductase 1 (NQO1) active site .

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives

This compound is used in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

Suzuki–Miyaura Cross-Coupling Reaction

The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Kinase Inhibitors

New derivatives bearing an oxetane group are used to extend accessible chemical space for further identification of kinase inhibitors . The ability to modulate kinase activity represents an important therapeutic strategy for the treatment of human illnesses .

Mécanisme D'action

Target of Action

The primary target of 7-(Oxetan-3-yl)-2,7-diazaspiro[3.5]nonane bis(trifluoroacetic acid) is the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme . NQO1 is an enzyme that is over-expressed in cancer cell lines .

Mode of Action

The compound interacts with its target, NQO1, by binding to the His194 residue of NQO1 . This binding is facilitated by the oxetane group in the compound, which offers the hydrogen bonding capacity necessary for efficient binding . This interaction enables more efficient reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates .

Biochemical Pathways

Given the target of action, it can be inferred that the compound likely affects pathways involving the nqo1 enzyme, which plays a role in protection against oxidative stress and the detoxification of certain carcinogens .

Pharmacokinetics

The pharmacokinetics of 7-(Oxetan-3-yl)-2,7-diazaspiro[3The compound’s oxetane group is noted for its metabolic robustness in comparison to carbonyl alternatives , which may suggest favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

Given its interaction with the nqo1 enzyme, it can be inferred that the compound may influence cellular processes related to oxidative stress and detoxification .

Propriétés

IUPAC Name |

7-(oxetan-3-yl)-2,7-diazaspiro[3.5]nonane;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O.2C2HF3O2/c1-3-12(9-5-13-6-9)4-2-10(1)7-11-8-10;2*3-2(4,5)1(6)7/h9,11H,1-8H2;2*(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYQEZYYBOAYTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CNC2)C3COC3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20F6N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Oxetan-3-yl)-2,7-diazaspiro[3.5]nonane bis(trifluoroacetic acid) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropoxybenzamide](/img/structure/B2971849.png)

![Methyl (4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)carbamate](/img/structure/B2971863.png)

![(Z)-5-bromo-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2971866.png)

![N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4'-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2971868.png)

![Ethyl 6-{[(3,4-dimethylphenyl)sulfonyl]methyl}-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2971870.png)